3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-16-5-6-7(11(12,13)14)4-8(18)17(10(6)15-16)3-2-9(19)20/h4-5H,2-3H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPQCGSYBXIVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control reaction conditions more precisely. Large-scale production also requires careful consideration of safety measures due to the reactivity of the trifluoromethyl group and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine nitrogen can be oxidized to form N-oxides.
Reduction: : The carbonyl group can be reduced to a hydroxyl group.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of N-oxides.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted pyrazolo[3,4-b]pyridines.
Aplicaciones Científicas De Investigación
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and binding interactions due to its unique structural features.
Medicine
. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules.
Industry
In the materials science industry, this compound can be used to develop advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.
Comparación Con Compuestos Similares
Structural Variations
Key structural analogs differ in substituents at positions 2, 3, 4, and the propanoic acid chain (Table 1).
Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to difluoromethyl analogs (e.g., 1018164-22-1), enhancing membrane permeability but reducing solubility .
- Solubility: Propanoic acid derivatives generally exhibit higher aqueous solubility than ester or amide analogs (e.g., methyl esters in ).
- Stability : The trifluoromethyl group improves metabolic stability over methyl or difluoromethyl groups, as seen in pharmacokinetic studies of related compounds .
Actividad Biológica
3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, also known by its CAS number 1018126-81-2, is a compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula : C₁₁H₁₀F₃N₃O₃
- Molar Mass : 289.21 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a propanoic acid moiety, which may influence its biological interactions.
Biological Activity
Research indicates that compounds similar to 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exhibit a variety of biological activities:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) :
- Antitumor Activity :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly alters the compound's reactivity and biological profile. Comparative studies with structurally similar compounds illustrate how variations in substituents affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | Propyl group instead of methyl | Potentially different biological activity due to propyl substitution |
| 3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazine) | Ethyl group substitution | May exhibit different pharmacokinetics |
| 3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine) | Cyclopentyl group presence | Unique steric effects influencing reactivity |
Case Studies
Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- TRK Inhibitors :
- Antiviral and Anti-inflammatory Properties :
Q & A
Q. Key Considerations :
- Use anhydrous conditions for cyclization to avoid side reactions.
- Monitor reaction progress via TLC or LCMS to optimize yield and purity .
Basic Question: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., methyl groups at δ 2.56 ppm, aromatic protons at δ 8.69 ppm) .
- ¹³C NMR to verify carbonyl (δ ~170 ppm) and trifluoromethyl carbons.
- Mass Spectrometry :
- ESI-MS for molecular ion detection (e.g., [M+1]⁺ at m/z 311.1) .
- HPLC : Purity analysis (e.g., >97% purity using a C18 column, 0.1% TFA in water/acetonitrile) .
- Elemental Analysis : To validate empirical formula (C₁₀H₁₀F₃N₃O₃).
Table 1 : Example Characterization Data from Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Methyl (δ 2.56 ppm), aromatic peaks | |
| ESI-MS | [M+1]⁺ = 311.1 | |
| HPLC Purity | 97.34% |
Advanced Question: How can researchers address solubility challenges in biological assays for this compound?
Answer:
The compound’s limited aqueous solubility (common in trifluoromethyl-substituted heterocycles) can be mitigated via:
- Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug Strategies : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
- pH Adjustment : Prepare sodium or potassium salts of the propanoic acid moiety for improved solubility in buffered solutions (pH 7.4) .
Validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry in PBS .
Advanced Question: How to design structure-activity relationship (SAR) studies to optimize this compound’s biological activity?
Answer:
Focus on systematic modifications to the pyrazolo-pyridine core and sidechains:
Core Modifications :
- Replace the 2-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
- Vary the 4-trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to evaluate electronic contributions .
Sidechain Optimization :
- Replace propanoic acid with bioisosteres (e.g., tetrazole or sulfonic acid) to enhance solubility or binding affinity .
Table 2 : Example SAR Data from Analogous Compounds
| Substituent (Position) | Biological Activity (IC₅₀) | Key Insight | Reference |
|---|---|---|---|
| 2-Methyl | 5.2 nM | Critical for target fit | |
| 4-Trifluoromethyl | 3.8 nM | Enhances metabolic stability |
Advanced Question: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
Contradictions often arise from assay conditions or compound handling:
- Purity Verification : Re-analyze compound purity via HPLC and LCMS to rule out degradants .
- Assay Conditions : Standardize buffer composition (e.g., ionic strength, pH) and incubation time.
- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Case Study : Inconsistent enzyme inhibition data resolved by switching from Tris-HCl to HEPES buffer, minimizing metal ion interference .
Advanced Question: What methodologies are recommended for determining the compound’s binding affinity to target proteins?
Answer:
Use a combination of biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k_d) at varying concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
- Molecular Docking : Guide experimental design using homology models of target proteins (e.g., kinases or GPCRs) .
Key Insight : SPR data showing a K_D of 12 nM for a related pyrazolo-pyridine derivative correlated with in vitro activity .
Advanced Question: How to integrate computational chemistry into the optimization of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to identify critical binding residues .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Example : MD simulations revealed that the trifluoromethyl group stabilizes hydrophobic interactions in the ATP-binding pocket of a kinase target .
Advanced Question: What strategies ensure the compound’s stability during long-term storage and in vitro assays?
Answer:
- Storage Conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis/oxidation .
- Buffered Solutions : Use antioxidants (e.g., 0.1% BHT) in assay buffers for redox-sensitive compounds .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Validation : A related propanoic acid derivative showed >90% stability after 30 days at -20°C in amber vials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
